Renal Proximal Tubule Degradation: (D-Ser4,D-Trp6)-LHRH vs. [D-Trp6]LHRH and [D-Ser4]LHRH
In a comparative study of LHRH analog degradation by renal proximal tubule brush-border membranes (BBM) and in vivo microinfusion, [D-Ser4,D-Trp6]LHRH demonstrated complete resistance to BBM cleavage, whereas [D-Trp6]LHRH was cleaved to metabolites 2 and 3, and [D-Ser4]LHRH yielded a major metabolite plus metabolites 2 and 3. In vivo, [D-Ser4,D-Trp6]LHRH was degraded solely to metabolite 2, indicating a uniquely altered cleavage pattern [1].
| Evidence Dimension | Enzymatic degradation by renal brush-border membranes (BBM) |
|---|---|
| Target Compound Data | No cleavage by BBM |
| Comparator Or Baseline | [D-Trp6]LHRH: Cleaved to metabolites 2 and 3; [D-Ser4]LHRH: Yielded major metabolite plus 2 and 3 |
| Quantified Difference | Complete resistance vs. partial degradation |
| Conditions | Incubation with rabbit renal BBM; HPLC analysis of metabolites |
Why This Matters
This differential BBM stability profile indicates that (D-Ser4,D-Trp6)-LHRH may exhibit distinct in vivo pharmacokinetics compared to single-substitution analogs, a critical consideration for studies requiring prolonged peptide exposure or reduced renal clearance.
- [1] Flouret G, Carone FA, Peterson DR. Effects of D-amino acid substituents on degradation of LHRH analogues by proximal tubule. Am J Physiol. 1987 Mar;252(3 Pt 1):E320-6. View Source
